Secretin, rat

Vue d'ensemble

Description

La sécrétine (rat) (sel de trifluoroacétate) est une hormone neuropeptide qui joue un rôle crucial dans la régulation de la sécrétion des fluides digestifs de l'estomac, du pancréas et du foie. Il s'agit d'une forme synthétique de l'hormone sécrétine naturelle que l'on trouve chez les rats, et elle est souvent utilisée dans la recherche scientifique pour étudier divers processus physiologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

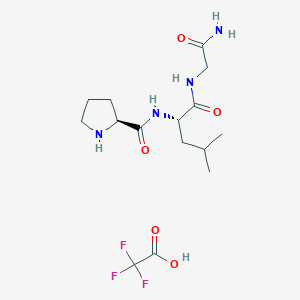

La synthèse de la sécrétine (rat) (sel de trifluoroacétate) implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique en croissance à l'aide de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée à l'aide d'acide trifluoroacétique (TFA), ce qui donne la forme sel de trifluoroacétate du peptide .

Méthodes de production industrielle

La production industrielle de la sécrétine (rat) (sel de trifluoroacétate) suit des principes similaires à ceux de la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, assurant une pureté et un rendement élevés. Le produit final est généralement purifié par chromatographie liquide haute performance (CLHP) pour éliminer les impuretés et atteindre le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions

La sécrétine (rat) (sel de trifluoroacétate) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Elle ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions courants

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Réactifs de clivage : Acide trifluoroacétique (TFA)

Purification : Chromatographie liquide haute performance (CLHP)

Principaux produits formés

Le principal produit formé par la synthèse de la sécrétine (rat) (sel de trifluoroacétate) est le peptide lui-même, sous sa forme sel de trifluoroacétate. Aucun sous-produit significatif ne se forme généralement si les processus de synthèse et de purification sont correctement contrôlés .

Applications de la recherche scientifique

La sécrétine (rat) (sel de trifluoroacétate) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier les techniques de synthèse et de purification des peptides.

Biologie : Investigate le rôle de la sécrétine dans la régulation des processus digestifs et ses effets sur divers organes.

Médecine : Explore les applications thérapeutiques potentielles, telles que le traitement des troubles digestifs et l'étude de la régulation hormonale.

Industrie : Utilisée dans le développement d'essais diagnostiques et d'outils de recherche pour étudier la physiologie gastro-intestinale

Mécanisme d'action

La sécrétine (rat) (sel de trifluoroacétate) exerce ses effets en se liant au récepteur de la sécrétine (SCT-R) sur les cellules cibles. Cette liaison active l'adénylate cyclase, ce qui entraîne une augmentation des niveaux intracellulaires de monophosphate cyclique d'adénosine (AMPc). Les niveaux élevés d'AMPc activent ensuite la protéine kinase A (PKA), qui phosphoryle diverses protéines cibles, entraînant la sécrétion de fluides digestifs par l'estomac, le pancréas et le foie .

Applications De Recherche Scientifique

Secretin (rat) (trifluoroacetate salt) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigates the role of secretin in regulating digestive processes and its effects on various organs.

Medicine: Explores potential therapeutic applications, such as treating digestive disorders and studying hormone regulation.

Industry: Utilized in the development of diagnostic assays and research tools for studying gastrointestinal physiology

Mécanisme D'action

Secretin (rat) (trifluoroacetate salt) exerts its effects by binding to the secretin receptor (SCT-R) on target cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in the secretion of digestive fluids from the stomach, pancreas, and liver .

Comparaison Avec Des Composés Similaires

Composés similaires

Glucagon : Une autre hormone peptidique qui régule le métabolisme du glucose.

Peptide-1 de type glucagon (GLP-1) : Impliqué dans l'homéostasie du glucose et la sécrétion d'insuline.

Polypeptide activateur de l'adénylate cyclase hypophysaire (PACAP) : Régule divers processus physiologiques, notamment la sécrétion hormonale et la neurotransmission.

Unicité

La sécrétine (rat) (sel de trifluoroacétate) est unique dans son rôle spécifique dans la régulation de la sécrétion des fluides digestifs. Contrairement au glucagon et au GLP-1, qui se concentrent principalement sur le métabolisme du glucose, la sécrétine cible spécifiquement le système digestif. Le PACAP présente certaines similitudes avec la sécrétine en termes de régulation hormonale, mais la fonction principale de la sécrétine est distincte dans sa focalisation sur les processus digestifs .

Propriétés

IUPAC Name |

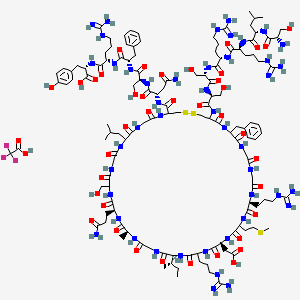

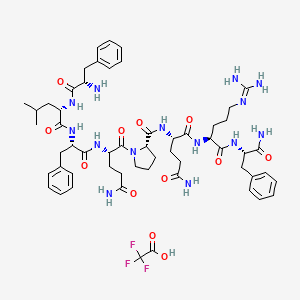

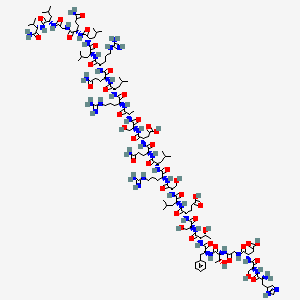

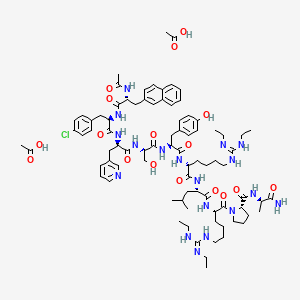

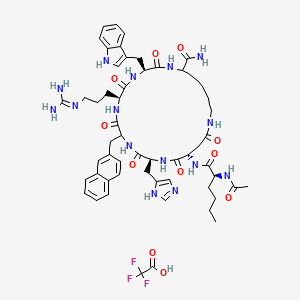

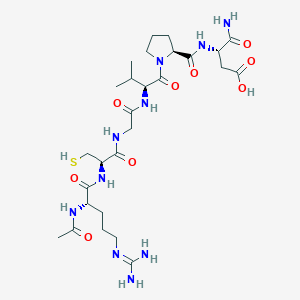

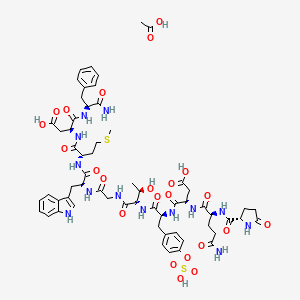

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H216N42O42/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)/t65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-,101-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHWQEXKRMDFFJ-NEMWHCQRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H216N42O42 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3027.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B8069884.png)

![5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one](/img/structure/B8069893.png)

![N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide](/img/structure/B8069913.png)

![[32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B8069925.png)

![N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide](/img/structure/B8069928.png)

![[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B8069946.png)